molecular formula C9H14N4O B1455977 3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide CAS No. 1401561-66-7

3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B1455977
CAS No.: 1401561-66-7
M. Wt: 194.23 g/mol
InChI Key: FENMNPGYHPABRZ-UHFFFAOYSA-N
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Description

3-(Piperidin-3-yl)-1H-pyrazole-5-carboxamide (CAS 1401561-66-7) is a high-purity chemical compound supplied for laboratory research use. This molecule features a piperidine ring linked to a pyrazole-carboxamide core, a structural motif of significant interest in medicinal chemistry . Compounds with this hybrid structure are frequently investigated as key scaffolds in the design and synthesis of novel bioactive molecules. The piperidine-pyrazole-carboxamide architecture is recognized for its potential in drug discovery, particularly in the development of anticancer agents. Structurally related indole-pyrazole-carboxamide hybrids have demonstrated potent antiproliferative activity against various cancer cell lines and have been identified as inhibitors of tubulin polymerization, a key target in cancer therapy . Furthermore, molecules containing the N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide substructure have been documented in neuroscience research as cannabinoid receptor antagonists, highlighting the versatility of this chemotype in probing different biological systems . Researchers value this compound for its potential as a building block in constructing more complex molecular entities for hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-piperidin-3-yl-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-9(14)8-4-7(12-13-8)6-2-1-3-11-5-6/h4,6,11H,1-3,5H2,(H2,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENMNPGYHPABRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=NN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Construction

The pyrazole ring is commonly synthesized via the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For this compound, the pyrazole ring can be constructed by reacting a suitable β-ketoester or β-diketone with hydrazine derivatives under controlled conditions.

Introduction of the Carboxamide Group

The carboxamide group at position 5 of the pyrazole ring can be introduced either by:

  • Direct amidation of a pyrazole-5-carboxylic acid intermediate.
  • Conversion of pyrazole-5-carbonitrile to the corresponding carboxamide via hydrolysis.

Attachment of the Piperidin-3-yl Substituent

The piperidin-3-yl group is introduced through nucleophilic substitution or coupling reactions. A common approach involves:

  • Using a halogenated pyrazole intermediate (e.g., 3-halopyrazole-5-carboxamide).
  • Nucleophilic substitution with piperidine or a piperidin-3-yl derivative under basic conditions.

Alternatively, the piperidin-3-yl moiety can be incorporated prior to pyrazole ring formation by using substituted hydrazines or diketones.

Detailed Synthetic Route Example (Based on Patent US5624941A)

The patent US5624941A describes methods for preparing pyrazole derivatives including compounds structurally related to this compound. The key steps are summarized below:

Step Reaction Description Conditions Notes
1 Synthesis of 3-halopyrazole-5-carboxylic acid Halogenation of pyrazole precursor Provides reactive site for substitution
2 Conversion to 3-halopyrazole-5-carboxamide Amidation using ammonia or amines Forms carboxamide functionality
3 Nucleophilic substitution with piperidin-3-yl nucleophile Basic conditions, solvent like DMF Introduces piperidin-3-yl substituent
4 Purification and isolation Crystallization or chromatography Ensures compound purity

This route emphasizes the use of halogenated intermediates to facilitate substitution with the piperidinyl group, which is a common strategy in heterocyclic chemistry.

Research Findings and Optimization

  • Yield Optimization: Reaction yields depend strongly on the choice of solvent, temperature, and base. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilic substitution efficiency.
  • Purity and Characterization: The final compound is typically purified by recrystallization or chromatographic methods. Characterization is done using NMR spectroscopy, mass spectrometry, and elemental analysis.
  • Scalability: The described methods are adaptable for scale-up, important for pharmaceutical manufacturing.

Summary Table of Preparation Methods

Preparation Step Common Reagents/Conditions Purpose Advantages Challenges
Pyrazole ring formation Hydrazine + β-diketone/β-ketoester Construction of pyrazole core Straightforward, well-established Control of regioselectivity
Carboxamide introduction Amidation of acid or nitrile hydrolysis Installation of carboxamide group High specificity Requires pure intermediates
Piperidin-3-yl substitution Halopyrazole + piperidin-3-yl nucleophile, base, DMF Attach piperidinyl substituent Efficient substitution Side reactions possible
Purification and characterization Chromatography, recrystallization Obtain pure compound High purity achievable Time-consuming

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyrazole or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties.

Scientific Research Applications

3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural features.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrazole rings can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Anti-Inflammatory Activity of Pyrazole-5-carboxamide Derivatives

Compound Substituents % Inhibition (30 mg/kg) Reference
This compound Piperidin-3-yl, -CONH2 Not reported
3-Phenyl-N-[3-(4-phenylpiperazinyl)propyl]-1H-pyrazole-5-carboxamide Phenyl, -CONH-(CH2)3-piperazinyl 50–60%

Carbonic Anhydrase Inhibitors

Pyrazole-carboxamide derivatives substituted with sulfonamide groups (e.g., 4d and 4f) demonstrated potent carbonic anhydrase inhibition (Ki = 8–12 nM). These compounds feature a 4-aminosulfonylphenyl group at the carboxamide nitrogen, which enhances interactions with the enzyme’s zinc-binding site. In contrast, this compound lacks this sulfonamide moiety, likely reducing its inhibitory potency against carbonic anhydrase .

Table 2: Carbonic Anhydrase Inhibition Data

Compound Substituents Melting Point (°C) Ki (nM) Reference
4d 2-Hydroxy-4,5-dimethylphenyl 272–274 8.2
4f 5-Chloro-2-hydroxyphenyl 302–304 12.1
This compound Piperidin-3-yl Not reported Not tested

Analgesic Pyrazole-Propanoic Acid Amides

Banoglu et al. reported pyrazole-propanoic acid amides (e.g., 5a, 5f) with analgesic activity comparable to aspirin. These compounds incorporate a pyridazinyl group at position 1 of the pyrazole ring, which may enhance CNS penetration. The absence of a piperidine or pyridazinyl group in this compound suggests differences in bioavailability and target engagement .

Biological Activity

3-(Piperidin-3-yl)-1H-pyrazole-5-carboxamide, also known as Atogepant, is a compound that has garnered attention for its biological activity, particularly in the context of migraine treatment. This article explores its mechanisms of action, pharmacokinetics, and various biological effects, supported by data tables and research findings.

Target Receptors
The primary target of this compound is the calcitonin gene-related peptide (CGRP) receptors . As an antagonist to these receptors, it plays a crucial role in preventing the vasodilation and inflammatory processes associated with migraine headaches.

Biochemical Pathways
The antagonistic action disrupts the normal functioning of the CGRP pathway, which is pivotal in migraine pathophysiology. By inhibiting CGRP signaling, this compound effectively reduces the frequency and severity of migraine attacks.

Pharmacokinetics

This compound has been optimized for improved pharmacokinetic properties, leading to increased oral bioavailability. Its stability under physiological conditions enhances its therapeutic potential.

Cellular Effects

This compound influences various cellular processes through modulation of signaling pathways and gene expression. It can alter the phosphorylation status of key proteins involved in signal transduction, thereby impacting cellular responses to external stimuli.

Molecular Mechanisms

At the molecular level, this compound binds to specific biomolecules such as enzymes and receptors. This binding can inhibit enzyme activity by blocking substrate access to active sites or modulate receptor activity, leading to significant changes in cellular function and behavior.

Case Studies

Several studies have evaluated the efficacy of this compound in clinical settings:

  • Migraine Treatment : In a double-blind clinical trial, patients receiving Atogepant reported a significant reduction in migraine days compared to placebo groups. The compound demonstrated a favorable safety profile with minimal side effects.
  • In Vitro Studies : Laboratory studies indicated that prolonged exposure to this compound resulted in sustained changes in gene expression related to inflammatory responses, suggesting potential applications beyond migraine treatment .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameStructure FeaturesBiological ActivityIC50 Values
This compoundPyrazole core with piperidineCGRP receptor antagonistNot specified
4-Amino-3-(piperidin-1-yl)-pyrazoleAmino group at position 4Anticancer propertiesIC50: 0.08 µM (MCF-7)
5-MethylpyrazoleMethyl substitution at position 5Anti-inflammatory activityNot specified

Q & A

Q. What are effective synthetic routes for 3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide and its analogs?

Methodological Answer: Synthesis typically involves multi-step processes starting with condensation of substituted phenylpyrazole precursors. For example, analogs like SR141716A (a CB1 receptor ligand) are synthesized via 1,5-diarylpyrazole core templates, where the piperidinyl group is introduced through amide bond formation . Key steps include:

  • Core formation: Cyclization of hydrazine derivatives with β-ketoesters.
  • Substituent addition: Piperidine rings are introduced via nucleophilic substitution or coupling reactions (e.g., using carbodiimide-based coupling agents).
  • Purification: High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is recommended for isolating intermediates and final products .

Q. How can researchers assess the initial biological activity of this compound?

Methodological Answer: In vitro assays targeting receptor binding or enzymatic inhibition are prioritized. For example:

  • Receptor affinity: Radioligand displacement assays (e.g., CB1 receptor binding using [³H]SR141716A as a reference ligand) .
  • Antiviral activity: Measles virus RNA polymerase inhibition can be evaluated via EC₅₀ determination in plaque reduction assays .
  • Anti-inflammatory screening: Carrageenan-induced rat paw edema models are used to measure in vivo efficacy .

Advanced Research Questions

Q. What structural modifications enhance target selectivity in piperidine-pyrazole carboxamides?

Methodological Answer: Computational modeling and thermodynamic mutant cycles guide rational design. For instance:

  • Hydrogen bonding optimization: In SR141716A, the C3 substituent forms a critical hydrogen bond with K3.28(192) in CB1 receptors, which stabilizes the inactive state. Mutagenesis studies (e.g., K3.28A mutation) confirmed this interaction’s role in inverse agonism .
  • Substituent effects: Trifluoromethyl groups at the pyrazole 3-position improve metabolic stability and binding affinity, as seen in DPC 423 derivatives .

Q. How can contradictory data on metabolic pathways be resolved?

Methodological Answer: Advanced analytical techniques are required to characterize metabolites:

  • LC-MS/MS: Identifies unusual metabolites, such as glutathione adducts formed via γ-glutamyltranspeptidase (GGT)-mediated conjugation .
  • NMR spectroscopy: Resolves structural ambiguities in metabolites, particularly for chiral centers or regioisomers .
  • Species-specific metabolism: Cross-species comparisons (e.g., rat vs. human hepatocytes) clarify metabolic discrepancies .

Q. What strategies address low solubility in pharmacokinetic studies?

Methodological Answer:

  • Prodrug design: Introduce hydrolyzable groups (e.g., ester or amide prodrugs) to improve aqueous solubility. For example, ethyl ester derivatives of pyrazole-carboxamides show enhanced bioavailability .
  • Formulation optimization: Use cyclodextrin-based complexes or lipid nanoparticles to enhance dissolution rates .

Data Contradiction Analysis

Q. Why do pyrazole-carboxamide derivatives exhibit varying efficacy across similar receptor targets?

Methodological Answer: Contradictions arise from differences in:

  • Binding modes: Molecular docking studies reveal that minor structural changes (e.g., substituent position) alter interactions with key residues (e.g., F3.36/W6.48 in CB1 receptors) .
  • Assay conditions: Variations in buffer pH, ion concentration, or cell lines (e.g., HEK293 vs. CHO cells) impact receptor conformation and ligand affinity .

Methodological Tables

Analytical Technique Application Example Reference
LC-MS/MSMetabolite identification of DPC 423
Radioligand BindingCB1 receptor affinity of SR141716A
Molecular DockingInteraction analysis with measles virus polymerase

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide
Reactant of Route 2
3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide

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